molecular formula C14H18N2O3 B3573812 2-cyclohexyl-N-(3-nitrophenyl)acetamide

2-cyclohexyl-N-(3-nitrophenyl)acetamide

Cat. No.: B3573812
M. Wt: 262.30 g/mol
InChI Key: UBFHMZTUJNXWSX-UHFFFAOYSA-N
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Description

“2-cyclohexyl-N-(3-nitrophenyl)acetamide” is a compound with the molecular formula C14H18N2O3 . It’s a derivative of acetamide, which is a functional group consisting of an acyl group attached to -NH2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the sources I found. Information such as melting point, boiling point, solubility, and spectral data would typically be needed for a complete analysis .

Mechanism of Action

The mechanism of action of “2-cyclohexyl-N-(3-nitrophenyl)acetamide” is not specified in the sources I found. The mechanism of action generally refers to how a compound interacts with biological systems, which would require further experimental studies to determine .

Safety and Hazards

The safety and hazards associated with “2-cyclohexyl-N-(3-nitrophenyl)acetamide” are not specified in the sources I found. Standard safety measures should be taken when handling this compound, including avoiding inhalation, ingestion, or contact with skin and eyes .

Future Directions

The future directions for research on “2-cyclohexyl-N-(3-nitrophenyl)acetamide” could include determining its synthesis process, conducting a detailed structural analysis, investigating its chemical reactivity, elucidating its mechanism of action in biological systems, fully characterizing its physical and chemical properties, and assessing its safety and hazards. Further studies could also explore its potential applications in various fields .

Properties

IUPAC Name

2-cyclohexyl-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-14(9-11-5-2-1-3-6-11)15-12-7-4-8-13(10-12)16(18)19/h4,7-8,10-11H,1-3,5-6,9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFHMZTUJNXWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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